molecular formula C11H18O2Si B14291533 Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane CAS No. 113675-40-4

Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane

Katalognummer: B14291533
CAS-Nummer: 113675-40-4
Molekulargewicht: 210.34 g/mol
InChI-Schlüssel: QQQOCDJSMBGEMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a furan ring substituted with a trimethylsilyl group and an allyloxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The allyloxy methyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethyl(trifluoromethyl)silane: Another organosilicon compound with a trifluoromethyl group instead of the furan ring.

    Trimethylsilane: A simpler organosilicon compound with only a trimethylsilyl group.

    (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: A compound with a similar furan ring but different substituents.

Uniqueness

Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane is unique due to the combination of the furan ring, trimethylsilyl group, and allyloxy methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

113675-40-4

Molekularformel

C11H18O2Si

Molekulargewicht

210.34 g/mol

IUPAC-Name

trimethyl-[5-(prop-2-enoxymethyl)furan-2-yl]silane

InChI

InChI=1S/C11H18O2Si/c1-5-8-12-9-10-6-7-11(13-10)14(2,3)4/h5-7H,1,8-9H2,2-4H3

InChI-Schlüssel

QQQOCDJSMBGEMD-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=C(O1)COCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.